molecular formula C20H24FN3O4 B027059 N-Methyl Gatifloxacin CAS No. 114213-69-3

N-Methyl Gatifloxacin

Cat. No. B027059
Key on ui cas rn: 114213-69-3
M. Wt: 389.4 g/mol
InChI Key: YDBVQXCJOKMPST-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(N2CCNC(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[CH2:32]=[O:33].[CH:1]1([n:4]2[cH:5][c:6]([C:25](=[O:26])[OH:27])[c:7](=[O:24])[c:8]3[cH:9][c:10]([F:23])[c:11]([N:16]4[CH2:17][CH:18]([CH3:22])[NH:19][CH2:20][CH2:21]4)[c:12]([O:14][CH3:15])[c:13]23)[CH2:2][CH2:3]1.[CH:29]([OH:30])=[O:31].[ClH:28]>>[CH:1]1([n:4]2[cH:5][c:6]([C:25](=[O:26])[OH:27])[c:7](=[O:24])[c:8]3[cH:9][c:10]([F:23])[c:11]([N:16]4[CH2:17][CH:18]([CH3:22])[N:19]([CH3:29])[CH2:20][CH2:21]4)[c:12]([O:14][CH3:15])[c:13]23)[CH2:2][CH2:3]1.[ClH:28]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=O
Name
COc1c(N2CCNC(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1c(N2CCNC(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COc1c(N2CCN(C)C(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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